molecular formula C16H17N5O B2747604 3-Methyl-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]imidazo[4,5-b]pyridine CAS No. 2415490-33-2

3-Methyl-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]imidazo[4,5-b]pyridine

Cat. No. B2747604
CAS RN: 2415490-33-2
M. Wt: 295.346
InChI Key: ORJFIGUPUJHJLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Me-Imidazo can be synthesized through several routes. One common industrial method involves the reaction of acrolein with ammonia . The multistep process culminates in cyclization, resulting in the formation of 3-Me-Imidazo. Another controlled synthesis route starts with acrolein, propionaldehyde, and ammonia. Approximately 9,000,000 kilograms of this compound were produced worldwide in 1989. It can also be obtained as a co-product during pyridine synthesis from acetaldehyde, formaldehyde, and ammonia via the Chichibabin pyridine synthesis .

Mechanism of Action

  • GABAA receptor agonists : For example, bamaluzole, which contains the imidazo[4,5-c]pyridine system, has been patented as an anticonvulsant .

properties

IUPAC Name

3-methyl-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-11-8-12(5-7-17-11)22-13-9-21(10-13)16-19-14-4-3-6-18-15(14)20(16)2/h3-8,13H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJFIGUPUJHJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)C3=NC4=C(N3C)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)oxy]pyridine

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